An In-depth Technical Guide to (R)-Cyclohexylhydroxyphenylacetic Acid (CAS Number: 20585-39-1)
An In-depth Technical Guide to (R)-Cyclohexylhydroxyphenylacetic Acid (CAS Number: 20585-39-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Cyclohexylhydroxyphenylacetic acid, also known as (R)-cyclohexylmandelic acid, is a chiral carboxylic acid of significant interest in the pharmaceutical industry. Its rigid structure and chiral center make it a valuable building block for the stereoselective synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, and key applications of (R)-Cyclohexylhydroxyphenylacetic acid, with a particular focus on its role as a precursor to the anticholinergic drug (R)-Oxybutynin and its utility as a chiral resolving agent. Detailed experimental protocols and mechanistic insights are provided to support researchers and drug development professionals in their work with this important chiral intermediate.
Core Properties of (R)-Cyclohexylhydroxyphenylacetic Acid
(R)-Cyclohexylhydroxyphenylacetic acid is a white crystalline solid. Its molecular structure features a stereogenic center bearing a hydroxyl group, a phenyl group, a cyclohexyl group, and a carboxylic acid moiety. This unique arrangement of functional groups is key to its utility in asymmetric synthesis and chiral recognition.
| Property | Value | Source(s) |
| CAS Number | 20585-39-1 | |
| Molecular Formula | C₁₄H₁₈O₃ | |
| Molecular Weight | 234.29 g/mol | |
| IUPAC Name | (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid | |
| Synonyms | (R)-Cyclohexylmandelic acid, (R)-2-Cyclohexyl-2-phenylglycolic acid | |
| Melting Point | 170-175 °C | |
| Boiling Point | 408.6 °C at 760 mmHg (Predicted) | N/A |
| Appearance | White to off-white powder/crystalline solid | [1] |
| pKa | 3.49 ± 0.25 (Predicted) | N/A |
| Solubility | Soluble in water and polar organic solvents. | [2] |
Safety Information: (R)-Cyclohexylhydroxyphenylacetic acid should be handled with appropriate personal protective equipment in a well-ventilated area. It may cause skin and eye irritation. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Synthesis and Chiral Resolution
The enantioselective synthesis of (R)-Cyclohexylhydroxyphenylacetic acid is crucial for its application in the production of enantiomerically pure pharmaceuticals. Several strategies have been developed, primarily involving asymmetric synthesis or the resolution of a racemic mixture.
Enantioselective Synthesis
A common approach to the enantioselective synthesis of α-hydroxy carboxylic acids like (R)-Cyclohexylhydroxyphenylacetic acid involves the asymmetric addition of a nucleophile to a prochiral α-keto acid derivative.
Conceptual Workflow for Enantioselective Synthesis:
Figure 1: Conceptual workflow for the enantioselective synthesis of (R)-Cyclohexylhydroxyphenylacetic acid.
Experimental Protocol: Asymmetric Grignard Addition to a Chiral Glyoxylate
This protocol is adapted from methodologies described for the synthesis of chiral α-hydroxy acids.[3]
Step 1: Preparation of the Chiral Glyoxylate Ester
-
To a solution of a suitable chiral auxiliary alcohol (e.g., (-)-8-phenylmenthol) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add phenylglyoxyloyl chloride at 0 °C.
-
Add a non-nucleophilic base (e.g., triethylamine) dropwise and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral glyoxylate ester by column chromatography on silica gel.
Step 2: Diastereoselective Grignard Addition
-
Dissolve the purified chiral glyoxylate ester in anhydrous toluene and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of cyclohexylmagnesium bromide in a suitable solvent (e.g., THF) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C and allow the mixture to warm to room temperature.
-
Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ester.
Step 3: Hydrolysis to (R)-Cyclohexylhydroxyphenylacetic Acid
-
Dissolve the crude diastereomeric ester in a suitable solvent system (e.g., a mixture of THF and water).
-
Add a strong base (e.g., lithium hydroxide) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to a pH of approximately 2 with a dilute strong acid (e.g., 1 M HCl).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude (R)-Cyclohexylhydroxyphenylacetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the enantiomerically pure product.
Chiral Resolution of Racemic Cyclohexylhydroxyphenylacetic Acid
An alternative to asymmetric synthesis is the resolution of the racemic acid. This is typically achieved by forming diastereomeric salts with a chiral amine resolving agent. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Mechanism of Chiral Resolution:
Figure 2: Mechanism of chiral resolution of racemic cyclohexylhydroxyphenylacetic acid using a chiral amine.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of (R)-Cyclohexylhydroxyphenylacetic acid.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic protons (phenyl group): Multiplets in the range of δ 7.2-7.6 ppm.
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Cyclohexyl protons: A series of broad multiplets in the aliphatic region, typically between δ 1.0-2.5 ppm.
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Hydroxyl and Carboxylic Acid protons: Broad singlets that are exchangeable with D₂O. The chemical shift of these protons can vary depending on the solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carboxylic acid carbonyl carbon: A signal in the downfield region, typically around δ 175-180 ppm.
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Aromatic carbons: Signals in the range of δ 125-140 ppm.
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Carbon bearing the hydroxyl group: A signal around δ 75-80 ppm.
-
Cyclohexyl carbons: Signals in the aliphatic region, typically between δ 25-45 ppm.
-
-
IR (Infrared) Spectroscopy:
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O-H stretch (hydroxyl and carboxylic acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.
-
C-O stretch: Absorptions in the region of 1050-1250 cm⁻¹.
-
Aromatic C-H and C=C stretches: Characteristic absorptions in their respective regions.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show the molecular ion peak [M]⁺ or related ions such as [M+H]⁺ or [M-H]⁻ depending on the ionization technique used. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the cyclohexyl and phenyl groups.
-
Chiral Analysis
The enantiomeric purity of (R)-Cyclohexylhydroxyphenylacetic acid is a critical parameter.
-
Specific Rotation: The specific rotation, [α]D, is a key indicator of enantiomeric purity. A negative value for the specific rotation is expected for the (R)-enantiomer of the closely related mandelic acid.[7][8] The specific rotation is measured using a polarimeter and is dependent on the concentration, solvent, temperature, and the wavelength of the light source.[9]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for determining the enantiomeric excess (ee) of a sample. This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and quantification.
Applications in Drug Development
The primary application of (R)-Cyclohexylhydroxyphenylacetic acid in drug development is as a key chiral building block for the synthesis of (R)-Oxybutynin.
Precursor to (R)-Oxybutynin
Oxybutynin is an anticholinergic medication used to treat overactive bladder.[10] It is a chiral molecule, and studies have shown that the (R)-enantiomer is the more active pharmacologically.[11] Therefore, the stereoselective synthesis of (R)-Oxybutynin is of significant interest to minimize the dose and potential side effects associated with the racemic mixture.
Synthetic Pathway to (R)-Oxybutynin:
Figure 3: Synthesis of (R)-Oxybutynin from (R)-Cyclohexylhydroxyphenylacetic acid.
Experimental Protocol: Esterification to form (R)-Oxybutynin
This protocol is based on standard esterification methods used in the synthesis of Oxybutynin.[12]
-
In a round-bottom flask, dissolve (R)-Cyclohexylhydroxyphenylacetic acid and 4-(diethylamino)but-2-yn-1-ol in an appropriate anhydrous solvent (e.g., toluene).
-
Add a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalytic amount of a base (e.g., 4-dimethylaminopyridine, DMAP).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude (R)-Oxybutynin can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
Chiral Resolving Agent
(R)-Cyclohexylhydroxyphenylacetic acid can be used as a chiral resolving agent for the separation of racemic bases, such as amines. The principle is the formation of diastereomeric salts, which can be separated by fractional crystallization, as illustrated in Figure 2.
Conclusion
(R)-Cyclohexylhydroxyphenylacetic acid is a fundamentally important chiral building block in modern pharmaceutical synthesis. Its well-defined stereochemistry and versatile reactivity make it an indispensable precursor for the enantioselective synthesis of drugs like (R)-Oxybutynin. Furthermore, its utility as a chiral resolving agent highlights its broader applicability in the separation of enantiomers. This technical guide has provided a detailed overview of its properties, synthesis, characterization, and applications, offering valuable insights and practical protocols for researchers and professionals in the field of drug development. A thorough understanding and application of the principles outlined herein will facilitate the efficient and stereocontrolled synthesis of complex chiral molecules.
References
-
A Practical Synthesis of (S)-Oxybutynin. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]
- Preparation method of R-(+)-alpha-cyclohexyl mandelic acid. (n.d.). Google Patents.
-
Morphology Modulation in Self-Assembly of Chiral 2-Hydroxy-2-Phenylacetic Acids in Polymeric Diluents. (2020). MDPI. Retrieved January 24, 2026, from [Link]
-
Kinetic resolution of substituted amido[2.2]paracyclophanes via asymmetric electrophilic amination. (2023). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Synthesis and characterization of poly{hexakis[(methy1)(4-hydroxyphenoxy)]cyclotriphosphazene}. (2001). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023). MDPI. Retrieved January 24, 2026, from [Link]
-
Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. (2023). MDPI. Retrieved January 24, 2026, from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
(+)-Mandelic acid has a specific rotation of +158. What would be ... (n.d.). Pearson. Retrieved January 24, 2026, from [Link]
-
Chirality: a key parameter in chemical probes. (2020). PubMed Central. Retrieved January 24, 2026, from [Link]
-
1 H and 13 C NMR spectra of anti-cyclohexyl-1,2- bromoamine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Pure (R)-mandelic acid has a specific rotation of -154... (2025). Filo. Retrieved January 24, 2026, from [Link]
-
Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]
-
The significance of chirality in contemporary drug discovery-a mini review. (2024). RSC Publishing. Retrieved January 24, 2026, from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). MDPI. Retrieved January 24, 2026, from [Link]
- Crystalline oxybutynin and process for preparing the same. (n.d.). Google Patents.
-
The significance of chirality in contemporary drug discovery-a mini review. (2024). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Mandelic acid. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Oxybutynin: an overview of the available formulations. (2006). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Optical Rotation, Optical Activity, and Specific Rotation. (2017). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Showing Compound Mandelic acid (FDB022191). (2011). FooDB. Retrieved January 24, 2026, from [Link]
-
Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. (2022). NIH. Retrieved January 24, 2026, from [Link]
Sources
- 1. CN103772188A - Preparation method of R-(+)-alpha-cyclohexyl mandelic acid - Google Patents [patents.google.com]
- 2. Mandelic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mandelic acid(611-71-2) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Practice Questions Pure (R)-mandelic acid has a specific rotation of -154.. [askfilo.com]
- 8. (R)-(-)-Mandelic acid 98 611-71-2 [sigmaaldrich.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2009122429A2 - Crystalline oxybutynin and process for preparing the same - Google Patents [patents.google.com]
